molecular formula C13H10F3NO2 B1375398 (3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol CAS No. 1020325-22-7

(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol

Cat. No. B1375398
Key on ui cas rn: 1020325-22-7
M. Wt: 269.22 g/mol
InChI Key: BAEWCDMGEFXUDT-UHFFFAOYSA-N
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Patent
US08044052B2

Procedure details

[3-(5-Trifluoromethyl-pyridin-2-yloxy)-phenyl]-methanol from Step 1 (4.68 g, 17.4 mmol), in dichloromethane (46 mL), was cooled to 0° C., and treated dropwise with thionyl chloride (1.40 mL, 19.1 mmol). The reaction mixture was allowed to warm to ambient temperature and was stirred for 30 min. Toluene (10 mL) was added and the mixture was concentrated by evaporation to form a residue. The residue was evaporated again from toluene and dried under high vacuum to afford the desired product (4.88 g, 98% yield) as an oil. 1H NMR (400 MHz, CDCl3) δ ppm 4.60 (s, 2H) 7.03 (d, J=8.70 Hz, 1H) 7.11 (ddd, J=8.09, 2.35, 0.94 Hz, 1H) 7.20 (t, J=2.03 Hz, 1H) 7.26-7.31 (m, 1H) 7.42 (t, J=7.88 Hz, 1H) 7.91 (dd, J=8.67, 2.53 Hz, 1H) 8.44 (dd, J=1.51, 0.90 Hz, 1H).
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:4]=[CH:5][C:6]([O:9][C:10]2[CH:11]=[C:12]([CH2:16]O)[CH:13]=[CH:14][CH:15]=2)=[N:7][CH:8]=1.S(Cl)([Cl:22])=O.C1(C)C=CC=CC=1>ClCCl>[Cl:22][CH2:16][C:12]1[CH:11]=[C:10]([CH:15]=[CH:14][CH:13]=1)[O:9][C:6]1[CH:5]=[CH:4][C:3]([C:2]([F:19])([F:18])[F:1])=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
4.68 g
Type
reactant
Smiles
FC(C=1C=CC(=NC1)OC=1C=C(C=CC1)CO)(F)F
Name
Quantity
46 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
to form a residue
CUSTOM
Type
CUSTOM
Details
The residue was evaporated again from toluene
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC=1C=C(OC2=NC=C(C=C2)C(F)(F)F)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.88 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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